N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE
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Overview
Description
N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE typically involves the condensation of 2,5-dimethylthiophene-3-sulfonyl chloride with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, especially at the positions adjacent to the sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. What sets this compound apart is its unique combination of a sulfonamide group and a thiophene ring, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[4-[(2,5-dimethylthiophen-3-yl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-9-8-14(10(2)20-9)21(18,19)16-13-6-4-12(5-7-13)15-11(3)17/h4-8,16H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALKMXVPRUYGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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